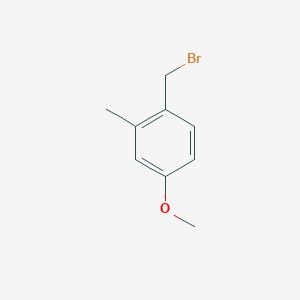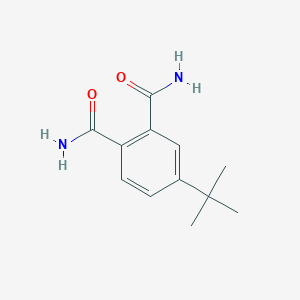![molecular formula C13H10N2O2 B3270254 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 52333-62-7](/img/structure/B3270254.png)
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine
Vue d'ensemble
Description
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H10N2O2 . It is a derivative of oxazolo[4,5-b]pyridine, a class of compounds known for their wide spectrum of antimicrobial potential .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring, with a methoxyphenyl group attached . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine are not fully detailed in the available resources. It has a molecular weight of 226.23 g/mol .Applications De Recherche Scientifique
Photophysical Properties and Organic Semiconductor Potential
- Photophysical Characteristics : The study by Briseño-Ortega et al. (2018) investigated the photophysical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, including absorption and excitation spectra, which are influenced by substituents in the phenyl ring. These compounds, with properties such as fluorescence quantum yields, have potential applications as organic semiconductors due to their facile synthesis and notable photophysical attributes (Briseño-Ortega et al., 2018).
Antimicrobial Activity
- Antimicrobial Effectiveness : Celik et al. (2021) explored the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. They discovered that some derivatives, such as P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine), showed significant activity against specific bacterial strains, comparable to or better than conventional antibiotics like gentamicin and ampicillin. This suggests potential applications in developing new antimicrobial agents (Celik et al., 2021).
Antiinflammatory Properties
- Nonacidic Antiinflammatory Agents : Clark et al. (1978) identified that certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines possess antiinflammatory and analgesic activities comparable to phenylbutazone or indomethacin but without causing irritation in the gastrointestinal tract. This suggests their potential use as nonacidic antiinflammatory agents (Clark et al., 1978).
Application in Dyes and Pigments
- Dyes for Polyamide and Acrylic Fibres : Barni et al. (1985) studied 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines, which were used to create monoazo dyes suitable for polyamide fabrics. Some derivatives were also adapted to produce cationic dyes for acrylic fibers. This indicates the utility of these compounds in the textile industry for dyeing materials (Barni et al., 1985).
Novel Synthesis Approaches
- Facile Synthesis Methods : Research by Mohammadpoor-Baltork et al. (2007) presented an efficient method to synthesize oxazolo[4,5-b]pyridines using Bi(III) salts under solvent-free conditions. This offers a cleaner, rapid, and environmentally friendly approach to producing these compounds, highlighting their potential for large-scale production (Mohammadpoor-Baltork et al., 2007).
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-10-6-3-2-5-9(10)13-15-12-11(17-13)7-4-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFXBTOWQPLGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)
![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270247.png)
![2-Benzyloxazolo[4,5-b]pyridine](/img/structure/B3270260.png)
![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)
![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)
![3-(Oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B3270278.png)